

A Comprehensive Technical Guide to the Physical Properties of Mercury(I) Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mercurous bromide*

Cat. No.: *B092202*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mercury(I) bromide, with the chemical formula Hg_2Br_2 , is an inorganic compound that has been a subject of scientific interest due to its unique properties and applications in various fields, including acousto-optical devices.^[1] This technical guide provides an in-depth overview of the core physical properties of mercury(I) bromide, tailored for researchers, scientists, and professionals in drug development who may encounter mercury compounds in their work. The guide summarizes key quantitative data, details relevant experimental protocols for property determination, and presents a logical workflow for its synthesis and characterization.

Core Physical Properties

The physical characteristics of mercury(I) bromide are crucial for its handling, application, and safety considerations. A summary of these properties is presented in the table below for easy reference and comparison.

Property	Value
Molecular Formula	Hg_2Br_2
Molar Mass	560.99 g/mol [1]
Appearance	White to yellow tetragonal crystals or powder. [1] [2] It changes color from white to yellow upon heating and can fluoresce a salmon color under ultraviolet light. [1]
Density	7.307 g/cm ³ (solid) [1]
Melting Point	405 °C (761 °F; 678 K) [1]
Boiling Point	Sublimes at approximately 390 °C (734 °F; 663 K). [1]
Solubility in Water	3.9×10^{-5} g/100 mL [1]
Solubility in Other Solvents	Insoluble in ether, acetone, and alcohol. [1]
Crystal Structure	Tetragonal [3]

Crystal Structure

Mercury(I) bromide, like other mercury(I) compounds, possesses a distinctive linear structure. It consists of Br-Hg-Hg-Br units. The bond length between the two mercury atoms is approximately 249 pm, and the Hg-Br bond length is about 271 pm.[\[1\]](#) While often represented ionically as $\text{Hg}_2^{2+} 2\text{Br}^-$, it is in fact a molecular compound.[\[1\]](#)

Experimental Protocols

The determination of the physical properties of mercury(I) bromide requires precise and standardized experimental procedures. Below are detailed methodologies for key experiments.

Synthesis of Mercury(I) Bromide

Two primary methods for the synthesis of mercury(I) bromide are commonly employed:

1. Direct Reaction of Mercury and Bromine:

This method involves the direct oxidation of elemental mercury with elemental bromine.[\[1\]](#)

- Materials: Elemental mercury (Hg), elemental bromine (Br₂), appropriate reaction vessel (e.g., a sealed ampule or a flask with a reflux condenser).
- Procedure:
 - Carefully measure equimolar amounts of elemental mercury and bromine. The reaction should be carried out in a well-ventilated fume hood due to the high toxicity and volatility of the reactants.
 - Slowly add the bromine to the mercury in the reaction vessel. The reaction is exothermic.
 - The mixture is then gently heated to ensure the reaction goes to completion, forming a white to yellowish solid, which is mercury(I) bromide.
 - The product is then purified, for example, by sublimation.

2. Precipitation from an Aqueous Solution:

This method involves the precipitation of mercury(I) bromide from a solution of a soluble mercury(I) salt with a bromide salt.

- Materials: Mercury(I) nitrate (Hg₂(NO₃)₂), sodium bromide (NaBr) or potassium bromide (KBr), distilled water, beakers, filtration apparatus.
- Procedure:
 - Prepare an aqueous solution of mercury(I) nitrate.
 - Separately, prepare an aqueous solution of sodium bromide.
 - Slowly add the sodium bromide solution to the mercury(I) nitrate solution while stirring. A white precipitate of mercury(I) bromide will form immediately.
 - Continue stirring for a period to ensure complete precipitation.
 - Collect the precipitate by filtration.

- Wash the precipitate with distilled water to remove any soluble impurities.
- Dry the purified mercury(I) bromide in a desiccator.

Determination of Physical Properties

1. Melting Point Determination (Capillary Method):

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
- Procedure:
 - A small, finely powdered sample of mercury(I) bromide is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.
 - The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
 - The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a liquid is the end of the range. For a pure substance, this range should be narrow.

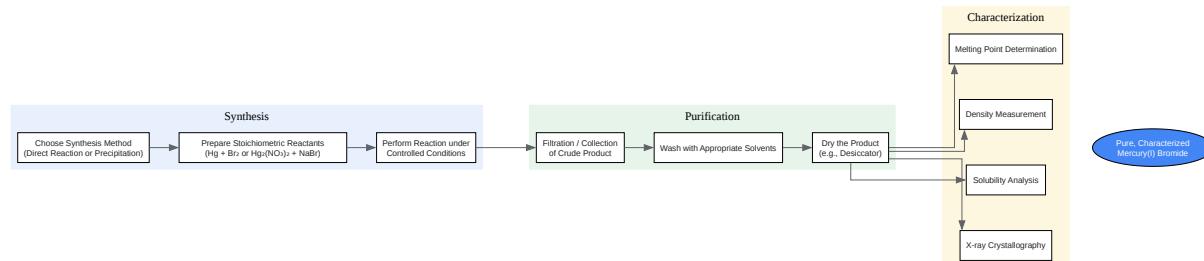
2. Density Determination (Displacement Method):

- Apparatus: Analytical balance, pycnometer or graduated cylinder, a liquid in which mercury(I) bromide is insoluble (e.g., a hydrocarbon solvent).
- Procedure:
 - The mass of a known volume of the inert liquid is determined using a pycnometer or a graduated cylinder and an analytical balance.
 - A known mass of the mercury(I) bromide sample is added to the liquid.

- The volume of the displaced liquid is measured, which corresponds to the volume of the mercury(I) bromide sample.
- The density is then calculated using the formula: Density = Mass / Volume.

3. Solubility Determination (Gravimetric Method):

- Apparatus: Beakers, constant temperature water bath, filtration apparatus, analytical balance.
- Procedure:
 - An excess amount of mercury(I) bromide is added to a known volume of the solvent (e.g., water) in a beaker.
 - The mixture is stirred in a constant temperature water bath for an extended period to ensure that equilibrium is reached and a saturated solution is formed.
 - A known volume of the saturated solution is carefully filtered to remove any undissolved solid.
 - The solvent from the filtered solution is evaporated to dryness.
 - The mass of the remaining solid residue is measured using an analytical balance.
 - The solubility is then calculated and expressed in grams per 100 mL of solvent.


4. Crystal Structure Determination (X-ray Crystallography):

- Apparatus: Single-crystal X-ray diffractometer.
- Procedure:
 - A suitable single crystal of mercury(I) bromide is mounted on the goniometer head of the diffractometer.
 - The crystal is irradiated with a monochromatic X-ray beam.

- The diffraction pattern of spots is collected on a detector as the crystal is rotated.
- The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice through complex mathematical analysis (Fourier transforms).

Logical Workflow and Relationships

The synthesis and characterization of mercury(I) bromide follow a logical progression of steps to ensure the purity and verify the identity of the compound. This workflow is essential for obtaining reliable data for research and development purposes.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of mercury(I) bromide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mercury(I) bromide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mt.com [mt.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Mercury(I) Bromide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092202#physical-properties-of-mercury-i-bromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com